Structural Topology vs. Closest Cataloged Analogs: Unique Combination of 3,5-Dimethylisoxazole, trans-Cyclohexyl Spacer, and Pyrimidin-2-yloxy Terminus
The target compound possesses a specific three-module architecture—3,5-dimethylisoxazole-4-carboxamide linked through a trans-1,4-cyclohexyl spacer to a pyrimidin-2-yloxy group . Among commercially cataloged isoxazole-4-carboxamide derivatives, three immediate structural comparators exist: (a) 3,5-dimethylisoxazole-4-carboxamide (CAS 74356-30-2), which lacks the entire cyclohexyl-pyrimidinyl extension; (b) N-(4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-4-carboxamide, which lacks the 3,5-dimethyl substituents; and (c) 3-(3,5-dimethylisoxazol-4-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)propanamide (CAS 2034204-24-3), which interposes a flexible ethylene linker between the isoxazole and the carboxamide, increasing rotational degrees of freedom by two bonds compared to the directly conjugated carboxamide of the target compound . No single comparator combines all three modules simultaneously.
| Evidence Dimension | Molecular topology (presence/absence of three key modules: 3,5-dimethylisoxazole, trans-cyclohexyl spacer, pyrimidin-2-yloxy terminus) |
|---|---|
| Target Compound Data | Three modules present; 0 flexible linker bonds between isoxazole and carboxamide; molecular weight 316.35 g/mol; cLogP ~2.2 (estimated) |
| Comparator Or Baseline | Comparator (a): 0 modules (only isoxazole-carboxamide); MW 140.14 g/mol. Comparator (b): 2 modules (missing dimethyl); MW ~274 g/mol. Comparator (c): 3 modules but with 2-bond flexible linker; MW 344.41 g/mol |
| Quantified Difference | Target compound uniquely combines all three modules with a rigid carboxamide connection; comparators each lack at least one module. Rotatable bond count: target = 4; comparator (c) = 6 |
| Conditions | Structural comparison based on cataloged chemical structures; no biological assay data available |
Why This Matters
A buyer requiring the precise 3D presentation of the isoxazole, cyclohexyl, and pyrimidinyl pharmacophores cannot achieve it with any single commercially listed analog, as each lacks at least one critical recognition element.
